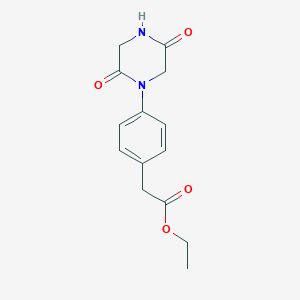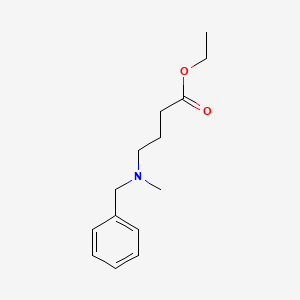
Dimethyl 5-methylpyrazine-2,3-dicarboxylate
概要
説明
Dimethyl 5-methylpyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 5-methylpyrazine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazine-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the dimethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieving high yields and product purity .
化学反応の分析
Types of Reactions
Dimethyl 5-methylpyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester.
科学的研究の応用
Dimethyl 5-methylpyrazine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving pyrazine derivatives.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties
作用機序
The mechanism of action of dimethyl 5-methylpyrazine-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Dimethyl pyrazine-2,5-dicarboxylate: Another pyrazine derivative with similar ester groups but different substitution patterns.
2,3-Diethyl-5-methylpyrazine: A related compound with ethyl groups instead of methyl groups on the pyrazine ring.
Uniqueness
Dimethyl 5-methylpyrazine-2,3-dicarboxylate is unique due to its specific substitution pattern and ester functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications where other pyrazine derivatives may not be suitable .
特性
IUPAC Name |
dimethyl 5-methylpyrazine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-10-6(8(12)14-2)7(11-5)9(13)15-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYJYZKMGTTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B8076318.png)
![3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076326.png)
![3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076330.png)

![6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B8076360.png)

![9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B8076382.png)





![Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]](/img/structure/B8076411.png)
